molecular formula C14H10FN3O5 B2428021 N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 941894-60-6

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

Cat. No.: B2428021
CAS No.: 941894-60-6
M. Wt: 319.248
InChI Key: VPAXMEUKYHBZFT-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is an organic compound that features both fluorine and nitro functional groups on an aromatic ring, as well as a hydroxy group on another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The presence of the fluorine and nitro groups enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAXMEUKYHBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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